molecular formula C15H20N4O3S B2664737 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1795408-81-9

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No.: B2664737
CAS No.: 1795408-81-9
M. Wt: 336.41
InChI Key: KOPJUBSKIQOOGM-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with dimethyl groups and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylaniline with an appropriate acyl chloride to form the benzamide core.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where the sulfonamide group is attached to the ethyl chain.

    Final Assembly: The final step involves coupling the imidazole sulfonamide with the benzamide core under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the imidazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or imidazole moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or sulfonamide derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can interact with amino acid residues, altering protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-imidazoline: Similar imidazole structure but lacks the benzamide core.

    N-(2-(1H-imidazol-4-yl)ethyl)benzamide: Similar benzamide structure but different substitution pattern.

Uniqueness

3,4-dimethyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the imidazole sulfonamide moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-4-5-13(8-12(11)2)15(20)16-6-7-18-23(21,22)14-9-19(3)10-17-14/h4-5,8-10,18H,6-7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPJUBSKIQOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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